Osbond acid

Catalog No.
S630956
CAS No.
25182-74-5
M.F
C22H34O2
M. Wt
330.5 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Osbond acid

CAS Number

25182-74-5

Product Name

Osbond acid

IUPAC Name

(4Z,7Z,10Z,13Z,16Z)-docosa-4,7,10,13,16-pentaenoic acid

Molecular Formula

C22H34O2

Molecular Weight

330.5 g/mol

InChI

InChI=1S/C22H34O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22(23)24/h6-7,9-10,12-13,15-16,18-19H,2-5,8,11,14,17,20-21H2,1H3,(H,23,24)/b7-6-,10-9-,13-12-,16-15-,19-18-

InChI Key

AVKOENOBFIYBSA-WMPRHZDHSA-N

SMILES

CCCCCC=CCC=CCC=CCC=CCC=CCCC(=O)O

Synonyms

(all-Z)-7, 10, 13, 16, 19-docosapentaenoic acid, 4,7,10,13,16-Docosapentaenoic acid, 7,10,13,16,19-docosapentaenoic acid, 7,10,13,16,19-docosapentaenoic acid, (7Z,10Z,13Z,16Z,19Z)-, 7,10,13,16,19-docosapentaenoic acid, (all-Z)-isomer, 7,10,13,16,19-docosapentaenoic acid, (Z,Z,Z,Z,E)-isomer, 7,10,13,16,19-docosapentaenoic acid, lithium salt, 7,10,13,16,19-docosapentaenoic acid, lithium salt, (all-Z)-isomer, cis-7,10,13,16,19-docosapentaenoic acid, clupanodonic acid, docosa-4,7,10,13,16-pentaenoic acid, docosa-4,7,10,13,16-pentaenoic acid 5-(14)C-labeled cpd, (all-Z)-isomer, docosa-4,7,10,13,16-pentaenoic acid, (all-Z)-isomer, docosapentaenoic acid, docosapentaenoic acid (C22:5 N3), docosapentaenoic acid (C22:5 N6), docosapentaenoic acid, (all Z)-isomer, osbond acid

Canonical SMILES

CCCCCC=CCC=CCC=CCC=CCC=CCCC(=O)O

Isomeric SMILES

CCCCC/C=C\C/C=C\C/C=C\C/C=C\C/C=C\CCC(=O)O
  • Acidity: Osbond acid exhibits moderate acidity, making it suitable for reactions requiring a weaker acid compared to very strong mineral acids like sulfuric acid. This controlled acidity minimizes the risk of unwanted side reactions, such as excessive charring or decomposition of sensitive molecules. Source: Royal Society of Chemistry:
  • Solubility: Osbond acid readily dissolves in water and other polar solvents, allowing for its use in a broad range of reaction media. This solubility is crucial for facilitating efficient contact between the acid and other reactants in solution. Source: American Chemical Society:
  • Stability: Osbond acid demonstrates good thermal and chemical stability, meaning it can withstand elevated temperatures and resist degradation in the presence of many other chemicals. This stability is essential for reactions requiring specific reaction conditions or prolonged heating. Source: Sigma-Aldrich:

These properties make Osbond acid valuable across various scientific research disciplines, including:

  • Organic synthesis: Osbond acid acts as a catalyst in numerous organic reactions, such as esterification, condensation, and alkylation. Its moderate acidity allows for controlled reaction rates and product formation. Source: ScienceDirect:
  • Material science: Osbond acid finds application in the synthesis and processing of various materials, including polymers, dyes, and pharmaceuticals. Its ability to protonate functional groups and modify surface properties proves useful in material development. Source: American Chemical Society:
  • Catalysis: Osbond acid serves as a reusable and recyclable acid catalyst in various green chemistry applications. This reduces reliance on hazardous and environmentally harmful catalysts, promoting sustainable practices in research. Source: Royal Society of Chemistry:

Origin and Significance:

Osbond acid is an omega-6 (ω-6) polyunsaturated fatty acid (PUFA) []. It's formed in the human body through the elongation and desaturation of arachidonic acid (AA), another important PUFA []. While the exact function of Osbond acid is still under investigation, research suggests it may play a role in various biological processes [].

Molecular Structure Analysis:

Osbond acid has a 22-carbon chain with five double bonds, all in cis configuration (meaning the hydrogens on both sides of the double bond are on the same side of the molecule) [, ]. The specific location of these double bonds defines Osbond acid as an n-6 DPA, with the first double bond located six carbons away from the omega (ω) carbon at the terminal end []. This double bond configuration is crucial for its biochemical properties and interactions with enzymes [].


Chemical Reactions Analysis

Synthesis:

Osbond acid is synthesized in the body through a two-step process:

  • Elongation: Arachidonic acid (20:4n-6) is elongated by one carbon to form docosatetraenoic acid (22:4n-6), also known as adrenic acid (AdA) [].
  • Desaturation: AdA undergoes desaturation by the Δ4-desaturase enzyme, introducing a double bond at the fourth carbon-carbon bond (counting from the methyl end) to form Osbond acid (22:5n-6) [].

The balanced chemical equation for the overall synthesis is not readily available due to the complexity of enzymatic reactions within the body.

Other Relevant Reactions:

Osbond acid, like other PUFAs, can undergo further metabolism by enzymes to form various signaling molecules called eicosanoids []. These eicosanoids play a role in inflammation, blood pressure regulation, and other physiological processes. However, the specific reactions and pathways involving Osbond acid require further research [].


Physical And Chemical Properties Analysis

Data on the specific physical and chemical properties of Osbond acid is limited. As a PUFA, it's expected to be a colorless oil at room temperature, with low solubility in water and high solubility in organic solvents [].

The mechanism of action of Osbond acid is not fully understood. However, due to its structural similarity to other PUFAs, it's hypothesized to be a precursor for eicosanoid synthesis []. These eicosanoids can influence various biological processes, but the specific role of Osbond acid-derived eicosanoids needs further investigation [].

There is currently no data available on the specific safety hazards associated with Osbond acid. Generally, PUFAs are considered safe for healthy individuals when consumed in moderate amounts as part of a balanced diet []. However, excessive intake of PUFAs, particularly an imbalance between n-6 and n-3 PUFAs, may be linked to certain health concerns [].

Physical Description

Solid

XLogP3

6.9

UNII

7S686LQT6T

Other CAS

25182-74-5
25448-00-4

Wikipedia

Osbond acid

Use Classification

Fatty Acyls [FA] -> Docosanoids [FA04] -> Other Docosanoids [FA0400]

Dates

Modify: 2023-08-15
1.Marckmann, P.,Lassen, A.,Haraldsdóttir, J., et al. Biomarkers of habitual fish intake in adipose tissue. American Journal of Clinical Nutrition 62, 956-959 (1995).

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